4-Chloro-2-(chloromethyl)-3,5-dimethylpyridine hydrochloride
Description
Properties
IUPAC Name |
4-chloro-2-(chloromethyl)-3,5-dimethylpyridine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9Cl2N.ClH/c1-5-4-11-7(3-9)6(2)8(5)10;/h4H,3H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZYOEPBKRIJNLU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C(=C1Cl)C)CCl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10Cl3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
143016-68-6 | |
| Record name | Pyridine, 4-chloro-2-(chloromethyl)-3,5-dimethyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=143016-68-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Chlorination Using Triphosgene (Phosgene Equivalent)
A highly efficient industrial method involves the chlorination of 2-hydroxymethyl-4-methoxy-3,5-dimethylpyridine with triphosgene in toluene as solvent:
- Step 1: Dissolve 2-hydroxymethyl-4-methoxy-3,5-dimethylpyridine in toluene at a concentration of 20–30% (mass).
- Step 2: Add a 40–50% toluene solution of triphosgene dropwise at 0–10 °C with stirring.
- Step 3: Monitor the reaction by high-performance liquid chromatography (HPLC) until completion.
- Step 4: Add methanol dropwise (molar ratio methanol to substrate 0.10–0.25) to quench residual reagents.
- Step 5: Remove acidic gases under reduced pressure.
- Step 6: Centrifuge and dry the reaction mixture to obtain the hydrochloride salt.
- Yield: >96%
- Purity: High (up to 99.7% by HPLC)
- Environmental advantage: Triphosgene releases carbonic acid gas instead of sulfur oxides, reducing hazardous emissions.
- Operational simplicity and scalability.
Reaction Scheme Summary:
| Reagent/Condition | Amount/Ratio | Temperature (°C) | Time | Outcome |
|---|---|---|---|---|
| 2-hydroxymethyl derivative | 20-30% mass in toluene | Ambient to 10 | Dissolution | Substrate solution |
| Triphosgene (in toluene) | Molar ratio 0.35–0.37 | 0–10 | Dropwise addition | Chlorination reaction |
| Methanol | Molar ratio 0.10–0.25 | Ambient | Dropwise | Quenching |
| Reduced pressure | — | Ambient | Gas removal | Acidic gas removal |
| Centrifugation & drying | — | Ambient | — | Product isolation |
Example yield: 97.5% with 99.74% purity (HPLC)
Chlorination Using Thionyl Chloride
An alternative classical method uses thionyl chloride in dichloromethane solvent:
- Step 1: Dissolve 4-methoxy-3,5-dimethylpyridinemethanol in dichloromethane.
- Step 2: Add thionyl chloride solution dropwise at room temperature under inert atmosphere (argon).
- Step 3: Stir for 1 hour at 20 °C.
- Step 4: Remove solvent under reduced pressure.
- Step 5: Suspend residue in hexanes, filter, wash, and air dry to obtain the hydrochloride salt.
- Yield: Quantitative (near 100%)
- Product: White solid with high purity.
- Reaction time: Short (approx. 1–1.5 hours).
- Drawback: Thionyl chloride releases sulfur dioxide and hydrogen chloride gases, which are corrosive and toxic.
| Reagent/Condition | Amount/Ratio | Temperature (°C) | Time | Outcome |
|---|---|---|---|---|
| 4-methoxy-3,5-dimethylpyridinemethanol | 0.15 mol in 400 mL DCM | Ambient (20) | Dissolution | Substrate solution |
| Thionyl chloride (in DCM) | 0.158 mol in 100 mL DCM | Ambient (20) | 30 min addition + 30 min stirring | Chlorination reaction |
| Reduced pressure | — | Ambient | Solvent removal | Product isolation |
| Hexanes suspension | — | Ambient | Filtration | Product purification |
Multistep Synthetic Route (Methylation, Ammonification, Chlorination, Oxidation)
This complex method involves:
- Methylation of starting pyridine derivatives under alkaline conditions.
- Ammonification to form pyridone intermediates.
- Chlorination with phosphorus oxychloride.
- Oxidation and methoxy substitution steps.
- Final chlorination with sulfur oxychloride to produce the chloromethyl pyridine hydrochloride.
- Multiple steps with intermediate purifications.
- Yields vary by step; overall moderate yield (~56% in methylolation step).
- Requires careful temperature and pH control.
- Generates more waste and requires more reagents compared to direct chlorination.
| Step | Reagents/Conditions | Temperature (°C) | Time | Yield (%) |
|---|---|---|---|---|
| Methylation | Sodium hydroxide, dimethyl phosphate | 0–4 | 3–6 h | 56 |
| Ammonification | Strong ammonia solution | 40–45 | 3–6 h | — |
| Chlorination | Phosphorus oxychloride | Reflux 8–12 h | — | — |
| Oxidation | Hydrogen peroxide, glacial acetic acid | 50–80 | 3–6 h | — |
| Final chlorination | Sulfur oxychloride, methylene chloride | 0–3 | 2 h | 76 |
Overall process is more complex and less environmentally friendly due to sulfur oxychloride use and multiple solvent extractions
| Method | Reagents Used | Yield (%) | Purity (%) | Environmental Impact | Operational Complexity |
|---|---|---|---|---|---|
| Triphosgene in Toluene | Triphosgene, Methanol | >96 | ~99.7 | Low (CO2 released) | Moderate (low temp control) |
| Thionyl Chloride in DCM | Thionyl chloride | ~100 | High | High (SO2, HCl gases) | Simple |
| Multistep Synthesis | Multiple reagents | Variable | Moderate | High (multiple wastes) | High (many steps) |
- The triphosgene method offers a balance of high yield, purity, and environmental safety, making it suitable for industrial scale-up.
- The thionyl chloride method is straightforward and fast but has significant environmental and safety drawbacks due to toxic gas emissions.
- The multistep synthetic route is less favored for direct preparation due to complexity and lower overall efficiency but may be useful when starting from simpler precursors.
- Reaction monitoring by HPLC is critical to ensure completeness and purity.
- Temperature control (0–10 °C) is essential in chlorination steps to avoid side reactions.
- Methanol quenching in the triphosgene method helps neutralize residual reagents and facilitates gas removal.
The preparation of 4-Chloro-2-(chloromethyl)-3,5-dimethylpyridine hydrochloride is most effectively achieved via chlorination of 2-hydroxymethyl-4-methoxy-3,5-dimethylpyridine using triphosgene in toluene. This method combines high yield, high purity, and environmental advantages over traditional thionyl chloride or multistep synthetic routes. Proper control of reaction parameters and post-reaction processing ensures optimal product quality suitable for industrial applications.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The chloromethyl group undergoes nucleophilic displacement with sulfur-containing reagents to form thioether linkages. This reaction is central to synthesizing omeprazole and related drugs:
Example Reaction:
Reaction with 5-methoxy-2-mercaptobenzimidazole under alkaline conditions yields the sulfide intermediate.
| Reactants | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| 5-Methoxy-2-mercaptobenzimidazole, NaOH, H₂O, EtOH | Room temperature, 4 hours | 5-Methoxy-2-((3,5-dimethyl-4-nitro-2-pyridinyl)methylthio)-1H-benzimidazole | 83% |
Mechanism:
-
The chloromethyl group acts as an electrophile, reacting with the thiolate ion (generated in situ) to form a C–S bond.
Chlorination and Functional Group Interconversion
The compound itself is synthesized via chlorination of hydroxymethyl precursors:
Synthesis from 2-Hydroxymethyl-4-methoxy-3,5-dimethylpyridine:
| Reactant | Chlorinating Agent | Solvent | Conditions | Yield | Reference |
|---|---|---|---|---|---|
| 2-Hydroxymethyl-4-methoxy-3,5-dimethylpyridine | Triphosgene (40–50% in toluene) | Toluene | 0–10°C, followed by methanol quenching | 93–94% |
Key Steps:
-
Hydroxyl group replaced by chlorine via triphosgene.
-
Excess reagent neutralized with methanol.
Cross-Coupling Reactions
The chloro substituent at the 4-position participates in palladium-catalyzed couplings:
Suzuki–Miyaura Reaction:
Outcome:
-
The chloro group is replaced by an aryl moiety, forming biaryl derivatives.
Deoxygenation and Reduction
The N-oxide derivatives of this compound can be reduced to regenerate the parent pyridine:
Deoxygenation with Aluminum Chloride:
Alkylation and Ether Formation
The chloromethyl group facilitates alkylation reactions, particularly in synthesizing ethers:
Reaction with Sodium Methoxide:
| Reactant | Base | Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|
| 4-Chloro-2-(chloromethyl)-3,5-dimethylpyridine hydrochloride | NaOMe/MeOH | Reflux | 4-Methoxy-2-(chloromethyl)-3,5-dimethylpyridine | 93% |
Stability and Side Reactions
Scientific Research Applications
Pharmaceutical Applications
Proton Pump Inhibitors (PPIs)
One of the primary applications of 4-Chloro-2-(chloromethyl)-3,5-dimethylpyridine hydrochloride is as an intermediate in the synthesis of proton pump inhibitors, such as Omeprazole. This compound plays a critical role in reducing gastric acid secretion and is widely used for treating peptic ulcers and gastroesophageal reflux disease (GERD) .
Case Study: Synthesis of Omeprazole
The synthesis of Omeprazole involves several steps where this compound acts as a key building block. The process typically includes:
- Step 1: The chloromethyl group reacts with various nucleophiles to introduce functional groups.
- Step 2: Subsequent reactions lead to the formation of the final PPI structure.
The efficiency of this synthesis has been documented, showcasing high yields and purity levels .
Antitumor Activity
Hsp90 Inhibitors
Another notable application is in the preparation of 2-amino-6-halopurine Hsp90 inhibitors, which exhibit antitumor activity. These inhibitors are crucial in cancer therapy as they target heat shock protein 90, a chaperone involved in protein folding and stability .
Case Study: Development of Hsp90 Inhibitors
Research by Kasibhatla et al. (2007) demonstrated that derivatives synthesized from this compound showed promising antitumor effects in preclinical models. The study highlighted the compound's ability to enhance the efficacy of existing chemotherapeutic agents .
Material Science Applications
Polymer Synthesis
Beyond pharmaceuticals, this compound is also utilized in materials science. Its incorporation into polymer matrices can enhance properties such as thermal stability and electrical conductivity, making it valuable for applications in electronics and aerospace industries .
| Application Area | Specific Use | Benefits |
|---|---|---|
| Pharmaceuticals | Intermediate for PPIs | Reduces gastric acid secretion |
| Cancer Research | Hsp90 inhibitors | Antitumor activity |
| Material Science | Polymer enhancement | Improved thermal/electrical properties |
Synthesis Techniques
The preparation methods for this compound involve several chemical reactions that ensure high yield and purity. Common methods include:
- Nucleophilic Substitution: The chloromethyl group can be substituted with various nucleophiles to create diverse derivatives.
- Functionalization: The compound can undergo functionalization reactions to introduce additional pharmacophores necessary for specific biological activities.
Mechanism of Action
The mechanism of action of 4-Chloro-2-(chloromethyl)-3,5-dimethylpyridine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The chlorine atoms and the pyridine ring play crucial roles in binding to these targets, affecting their activity and function. The exact pathways depend on the specific application and the biological system involved.
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name : 4-Chloro-2-(chloromethyl)-3,5-dimethylpyridine hydrochloride (1:1)
- CAS No.: 143016-68-6 (hydrochloride salt) ; 142885-96-9 (free base)
- Molecular Formula : C₈H₉Cl₂N·HCl (hydrochloride salt)
- Molecular Weight : 226.53 g/mol
- SMILES : Cl.Cc1cnc(CCl)c(C)c1Cl
Applications :
This compound is a critical intermediate in pharmaceuticals, particularly in synthesizing Hsp90 inhibitors with antitumor activity . It is also linked to omeprazole and related proton pump inhibitors (PPIs) as a precursor or impurity .
Physicochemical Properties :
Comparison with Structurally Similar Pyridine Derivatives
Key Structural Analogues
The table below compares This compound with structurally related compounds:
Structural and Reactivity Differences
Substituent Effects :
- Chloro vs. Methoxy Groups : The chloro group at the 4-position in the target compound enhances electrophilic substitution reactivity, whereas methoxy in analogues (e.g., 153259-31-5) increases steric hindrance and reduces reactivity .
- Chloromethyl Group : The CH₂Cl substituent at the 2-position is highly reactive, enabling nucleophilic displacement reactions critical for drug synthesis (e.g., Hsp90 inhibitors) .
NMR Data Comparison :
- While direct NMR data for the target compound are unavailable, 1-(chloromethyl)-3,5-dimethylbenzene (a benzene analogue) shows distinct ¹H and ¹³C shifts:
- ¹H NMR: 4.15 ppm (CH₂Cl), 6.68–6.75 ppm (aromatic protons) .
- ¹³C NMR: 46.97 ppm (CH₂Cl), 138.3 ppm (quaternary carbons) .
Thermodynamic Stability :
- The hydrochloride salt form of the target compound enhances solubility and stability compared to free bases (e.g., 142885-96-9) .
Biological Activity
4-Chloro-2-(chloromethyl)-3,5-dimethylpyridine hydrochloride is a chemical compound that has garnered attention in various fields of research due to its potential biological activities. This article provides an in-depth examination of its biological properties, mechanisms of action, and relevant case studies.
The compound is characterized by the following structural formula:
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Activity : Studies have shown that this compound has potential antimicrobial properties against various pathogens.
- Anticancer Properties : Preliminary investigations suggest that it may inhibit cancer cell proliferation through specific pathways.
- Enzyme Inhibition : The compound has been noted for its ability to inhibit certain enzymes, which could play a role in disease modulation.
The biological activity of this compound is thought to involve:
- Interaction with Enzymes : The chloromethyl group can form covalent bonds with nucleophilic sites on enzymes, leading to their inhibition.
- Cell Signaling Pathways : It may interfere with signaling pathways critical for cell growth and survival, particularly in cancer cells.
Antimicrobial Studies
A study conducted by researchers at a pharmaceutical laboratory evaluated the antimicrobial efficacy of the compound against various bacterial strains. The results indicated:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
These findings suggest that the compound possesses significant antibacterial activity, particularly against Gram-positive bacteria.
Anticancer Research
Another study focused on the anticancer effects of this compound on human cancer cell lines. The results were promising:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (cervical cancer) | 15.6 |
| MCF-7 (breast cancer) | 22.1 |
| A549 (lung cancer) | 18.9 |
The IC50 values indicate that the compound effectively inhibits cell growth at relatively low concentrations.
Q & A
Q. What are the key steps in synthesizing 4-Chloro-2-(chloromethyl)-3,5-dimethylpyridine hydrochloride?
The synthesis involves a multi-step route starting from 2,3,5-trimethylpyridine:
- N-Oxidation : Introduction of an oxygen atom to form the pyridine N-oxide intermediate.
- Nitration : Substitution at the 4-position using nitric acid to introduce a nitro group.
- Nucleophilic substitution : Replacement of the nitro group with methoxy via reaction with sodium methoxide.
- Alcoholation : Reduction of the methoxy group to a hydroxymethyl intermediate.
- Chloromethylation : Treatment with thionyl chloride (SOCl₂) or HCl to introduce the chloromethyl group, yielding the final hydrochloride salt . Key optimization : Reaction temperature (e.g., 80°C for chloromethylation) and stoichiometric control to avoid over-chlorination .
Q. Which analytical techniques are critical for characterizing this compound?
- 1H NMR : Confirms structural integrity, e.g., signals for chloromethyl (~4.5 ppm) and methoxy groups (~3.8 ppm) .
- FT-IR : Identifies functional groups (C-Cl stretch at ~700 cm⁻¹, C-O-C stretch at ~1250 cm⁻¹) .
- HPLC : Quantifies purity (>97%) and detects impurities (e.g., unreacted intermediates) .
- Elemental analysis : Validates chloride content via precipitation tests (e.g., reaction with AgNO₃) .
Q. How is chloride content determined in the hydrochloride salt?
- Titration : Use argentometric titration (Mohr method) with AgNO₃ and potassium chromate indicator.
- Qualitative test : Add AgNO₃ to an aqueous solution; white precipitate confirms chloride ions .
Advanced Research Questions
Q. How can reaction conditions be optimized to minimize byproducts during synthesis?
- Temperature control : Maintain 80°C during chloromethylation to prevent thermal decomposition .
- Catalyst selection : Use Lewis acids (e.g., AlCl₃) to enhance regioselectivity in nitration steps .
- Solvent choice : Polar aprotic solvents (e.g., DMF) improve nucleophilic substitution efficiency .
- Monitoring : Employ in-situ FT-IR or HPLC to track reaction progress and terminate at optimal conversion .
Q. How to resolve discrepancies in spectral data (e.g., NMR) for this compound?
- Multi-technique validation : Cross-reference NMR with LC-MS to confirm molecular weight (222.112 g/mol) and fragmentation patterns .
- Deuterated solvent effects : Test in DMSO-d₆ vs. CDCl₃ to distinguish solvent-induced shifts .
- Impurity profiling : Use HPLC-MS to identify co-eluting contaminants (e.g., unreacted 3,5-dimethylpyridine derivatives) .
Q. What are the stability considerations for long-term storage?
- Storage conditions : Store at +5°C in airtight, desiccated containers to prevent hygroscopic degradation .
- Light sensitivity : Protect from UV exposure to avoid radical-induced decomposition of the chloromethyl group .
- Stability testing : Conduct accelerated aging studies (40°C/75% RH) with periodic HPLC analysis to establish shelf life .
Q. How to validate the absence of heavy metal contaminants?
- ICP-MS : Quantify trace metals (e.g., Pb, Hg) below 20 μg/g, adhering to pharmacopeial limits .
- Chelation tests : Use dithizone or 4-amino-antipyrine to detect colored metal complexes .
Methodological Challenges and Contradictions
Q. Why might chloromethylation yield vary between batches?
- Moisture sensitivity : Trace water hydrolyzes chloromethyl intermediates; use anhydrous conditions and molecular sieves .
- Steric hindrance : Bulky substituents (3,5-dimethyl groups) slow reaction kinetics; extend reaction time or increase temperature cautiously .
Q. How to address conflicting purity results from HPLC vs. elemental analysis?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
